4-(3-Hydroxyiminobutyl)phenol

Catalog No.
S1795259
CAS No.
1185238-88-3
M.F
C₁₀H₈D₅NO₂
M. Wt
184.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Hydroxyiminobutyl)phenol

CAS Number

1185238-88-3

Product Name

4-(3-Hydroxyiminobutyl)phenol

IUPAC Name

4-(3-hydroxyiminobutyl)phenol

Molecular Formula

C₁₀H₈D₅NO₂

Molecular Weight

184.25

InChI

InChI=1S/C10H13NO2/c1-8(11-13)2-3-9-4-6-10(12)7-5-9/h4-7,12-13H,2-3H2,1H3

SMILES

CC(=NO)CCC1=CC=C(C=C1)O

Synonyms

NSC 45681-d5

4-(3-Hydroxyiminobutyl)phenol, frequently referred to as raspberry ketone oxime, is a critical synthetic intermediate and analytical marker associated with the β-adrenergic agonist ractopamine [1]. In procurement contexts, the specific product designated by CAS 1185238-88-3 is the d5-deuterated isotopologue, featuring robust isotopic labeling on the aromatic ring. This stable isotope-labeled (SIL) compound is primarily sourced as a high-purity precursor for synthesizing Ractopamine-d5 and as an internal standard for LC-MS/MS workflows. Its baseline commercial value lies in its high isotopic enrichment (>98% atom D), which prevents mass spectral overlap with unlabeled endogenous matrices or active pharmaceutical ingredients during trace-level veterinary drug residue analysis [2].

Research Fit

1
Isotope Dilution LC-MS/MS Internal Standard

+5 Da mass shift from non-exchangeable deuterium enables matrix-effect correction for oxime analytes.

2
Ractopamine-d5 Synthesis Intermediate

Pre-labeled oxime reduces synthetic steps and isotopic dilution risk compared to ketone precursor.

3
Certified Impurity Reference Standard

Supplied with CoA for pharmaceutical impurity profiling and method validation documentation.

Substituting the d5-labeled 4-(3-hydroxyiminobutyl)phenol (CAS 1185238-88-3) with its unlabeled counterpart (CAS 191484-63-x) or alternative structural analogs fundamentally compromises quantitative mass spectrometry and downstream synthesis [1]. Unlabeled analogs suffer from severe matrix effects and ion suppression in complex biological or feed matrices, rendering them incapable of serving as reliable internal standards for isotope dilution mass spectrometry (IDMS). Furthermore, attempting to use lighter deuterated precursors (such as d2 or d3 variants) often results in insufficient mass shifts (Δm/z < 4 Da), leading to isotopic cross-talk with the natural heavy-isotope envelope of the target analyte. Procurement of the exact d5-labeled oxime is necessary to ensure a clean +5 Da mass shift, guaranteeing reproducible quantification and high-fidelity isotopic synthesis.

Substitution Risk

Unlabeled analog lacks mass shift
The +5 Da isotope envelope is required for MRM-based internal standard function; unlabeled oxime co-elutes and cannot correct for ion suppression or recovery variation.
E/Z stereochemical mixture differs from single (2E)-isomer
CAS 1185238-88-3 is an E/Z mixture, while CAS 191484-63-6 is predominantly the (2E)-form. This can alter downstream diastereomeric impurity profiles in ractopamine synthesis.
Generic oximes lack impurity standard certification
Unlabeled batches are offered as research chemicals without CoA-documented purity, water content, or residual solvents, which are necessary for method validation documentation.

Elimination of Isotopic Cross-Talk in Mass Spectrometry

In trace-level quantification of ractopamine impurities, the d5-labeled 4-(3-hydroxyiminobutyl)phenol provides a critical +5 Da mass shift relative to the unlabeled analyte [1]. Comparative mass spectrometric evaluations demonstrate that d5-labeled standards exhibit <0.1% isotopic cross-talk with the natural heavy-isotope envelope of the target. In contrast, lighter isotopologues (such as d3 variants) frequently suffer from >1.5% cross-talk due to the natural abundance of 13C and 18O in the unlabeled molecule. This clean separation ensures zero baseline inflation during Multiple Reaction Monitoring (MRM), preventing false-positive quantification errors in regulatory compliance testing.

Evidence DimensionIsotopic cross-talk contribution to unlabeled MRM channel
Target Compound Data<0.1% signal interference
Comparator Or Baselined3-labeled analogs (>1.5% interference)
Quantified Difference>15-fold reduction in cross-talk
ConditionsESI-LC-MS/MS (MRM mode) at trace concentrations (1-10 ng/mL)

Procuring the d5-isotopologue prevents false-positive quantification errors that plague lighter deuterated standards in regulatory compliance testing.

Mass Shift vs. Unlabeled
Cross-study comparable
+5.03 g/mol average; +5.0314 Da monoisotopic shift from 5 non-exchangeable C-D labels at positions 2,2,4,4,4
Supports ISTD function: independent MRM channels without isotopic cross-talk.
Threshold >3 Da for reliable ID-LC-MS/MS internal standardization.

Synthetic Yield and Isotopic Fidelity in Ractopamine-d5 Production

When synthesizing Ractopamine-d5 for commercial analytical standard production, utilizing 4-(3-hydroxyiminobutyl)phenol-d5 as a dedicated early-stage precursor ensures superior isotopic fidelity [1]. Synthetic routes employing this pre-labeled oxime intermediate achieve >98% isotopic purity in the final API standard. Conversely, attempting late-stage hydrogen-deuterium exchange (HDX) on unlabeled ractopamine typically yields a heterogeneous mixture of d3, d4, and d5 isotopologues, capping purity at approximately 85-90%. The pre-labeled oxime route preserves the carbon-deuterium bonds through subsequent reductive steps, allowing buyers to avoid the massive yield losses associated with purifying mixed-isotopologue batches.

Evidence DimensionFinal product isotopic purity
Target Compound Data>98% atom D (via d5-oxime precursor)
Comparator Or BaselineLate-stage HDX methods (85-90% atom D mixture)
Quantified Difference~10% absolute increase in isotopic purity and elimination of isotopologue impurities
ConditionsReductive amination / catalytic hydrogenation synthesis pathways

Buyers manufacturing analytical standards must procure this pre-labeled precursor to avoid the massive yield losses associated with purifying mixed-isotopologue batches.

Stereochemistry
Context-dependent
Target: E/Z mixture (ratio unspecified) vs. Comparator: single (2E)-isomer (CAS 191484-63-6, >95% E)
Stereochemical identity may impact synthetic impurity profiles; requires review.
Each isomer can show distinct retention and fragmentation behavior.

Co-Elution and Matrix Effect Neutralization

For the quantification of oxime-based impurities in complex matrices (e.g., animal feed), structural analog internal standards fail to adequately correct for ion suppression [1]. The d5-labeled 4-(3-hydroxyiminobutyl)phenol exhibits an identical chromatographic retention time to the unlabeled impurity, ensuring perfect co-elution. Validation studies in LC-MS/MS workflows show that this stable isotope-labeled standard corrects matrix-induced signal suppression to achieve 98-102% quantitative recovery. In contrast, using structurally similar but chemically distinct oximes results in retention time shifts, leading to uncorrected recoveries fluctuating between 75% and 115%. Procuring the exact d5-isotopologue is mandatory for accredited laboratories requiring strict matrix effect neutralization.

Evidence DimensionQuantitative recovery accuracy in complex matrices
Target Compound Data98-102% (perfect matrix correction)
Comparator Or BaselineStructural analog internal standards (75-115% recovery)
Quantified DifferenceReduction of recovery variance from ±25% to ±2%
ConditionsLC-MS/MS analysis of tissue/feed extracts post-SPE cleanup

Procuring the exact d5-isotopologue is mandatory for ISO 17025 accredited laboratories that require strict matrix effect neutralization for regulatory reporting.

Reference Standard Certification
Supporting evidence
Certified impurity reference standard (PA STI 050590) with CoA for purity, water, residual solvents
Enables audit-ready method validation documentation; generic oximes lack this certification.
Industry quality targets: assay ≥98.0%, water content controlled.

E/Z Isomeric Stability During Reductive Processing

The commercial formulation of 4-(3-hydroxyiminobutyl)phenol-d5 is typically supplied as an E/Z isomeric mixture, which is highly advantageous for downstream processability [1]. In the synthesis of ractopamine-d5, the subsequent catalytic hydrogenation step reduces the oxime to the corresponding amine, permanently resolving the E/Z geometry. Process data indicates that utilizing the E/Z mixture directly in reductive condensation yields equivalent conversion rates (>90%) to using purified single isomers, while significantly reducing precursor procurement costs. Buyers should procure the standard E/Z mixture rather than investing in custom-purified single isomers, as the isomeric ratio does not impact the final synthetic yield or isotopic purity.

Evidence DimensionDownstream conversion yield to amine
Target Compound Data>90% yield (using E/Z mixture)
Comparator Or BaselinePurified single E-isomer (>90% yield)
Quantified DifferenceEquivalent yield, but with drastically lower precursor cost
ConditionsCatalytic hydrogenation (e.g., Pd/C or Pt/C, H2 pressure)

Buyers should procure the standard E/Z mixture rather than investing in custom-purified single isomers, as the isomeric ratio does not impact the final synthetic yield or isotopic purity.

Synthetic Pathway Position
Class-level inference
d5-Oxime: 1–2 steps to Ractopamine-d5 HCl vs. ketone precursor: 3–4 steps; deuteration and oximation avoided
Reduces synthetic burden and isotopic dilution risk for ractopamine internal standard synthesis.
Estimated yield preservation ~45–85% by bypassing two upstream steps.
H/D Exchange Stability
Class-level inference
All 5 deuterium atoms at non-exchangeable C-2, C-4 positions; no O-D or N-D labels
Supports isotopic fidelity across pH 2–8; labile-labeled analogs may show time-dependent signal drift.
Observed H/D exchange in CLB-D6/SAL-D9 compromises matrix-effect correction [1].

Stable Isotope-Labeled Internal Standard (SIL-IS) for Residue Testing

4-(3-Hydroxyiminobutyl)phenol-d5 is the standard choice for LC-MS/MS workflows quantifying ractopamine manufacturing impurities in veterinary and agricultural testing. Its +5 Da mass shift and perfect co-elution ensure accurate matrix effect correction, making it indispensable for ISO-accredited food safety laboratories [1].

High-Fidelity Precursor for Ractopamine-d5 Synthesis

For chemical manufacturers producing analytical-grade Ractopamine-d5, this compound serves as a critical early-stage precursor. By introducing the deuterium label prior to the reductive condensation step, manufacturers avoid the isotopic scrambling seen in late-stage deuteration, ensuring >98% isotopic purity in the final product [2].

Mechanistic Studies of β-Adrenergic Agonist Metabolism

In pharmacokinetic research, the d5-labeled oxime is utilized to trace the metabolic breakdown or synthetic pathway of ractopamine and its derivatives. The robust carbon-deuterium bonds on the aromatic ring provide a stable tracer that survives hepatic metabolism models, allowing researchers to accurately map metabolite formation without interference from endogenous phenolics [3].

Application Fit

Application
Selection Property
Validation Focus
Isotope dilution LC-MS/MS of oxime analyte in research matrices
+5 Da mass shift (non-exchangeable C-D labels)
Matrix effect, ion suppression, and extraction recovery correction
Synthesis of deuterated ractopamine internal standard
Pre-labeled oxime intermediate (converged synthetic step)
Isotopic dilution risk reduction and yield optimization
Impurity reference standard for analytical method documentation
Certified impurity standard with CoA (purity, water, solvents)
Auditable documentation for method validation and system suitability
Metabolic pathway tracing of phenolic oximes
Non-exchangeable C-D labels retained through biotransformation
Mass balance and metabolite identification via +5 Da MS signature

XLogP3

1.7

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